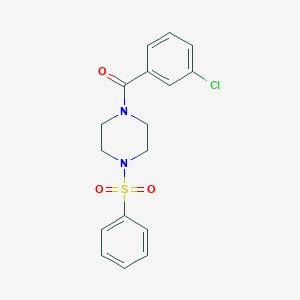![molecular formula C18H28N2O2S B248488 1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248488.png)
1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as MMSP and belongs to the class of sulfonylpiperazine compounds. MMSP has been found to have a wide range of potential applications in the field of medicine, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of MMSP involves the modulation of serotonin and dopamine neurotransmitter systems in the brain. MMSP has been found to act as a partial agonist at the 5-HT1A receptor, which leads to the activation of downstream signaling pathways that regulate mood and anxiety. MMSP also acts as an antagonist at the dopamine D2 receptor, which leads to the inhibition of dopamine release and the regulation of reward and motivation.
Biochemical and Physiological Effects:
MMSP has been found to have a number of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which can lead to an improvement in mood and a reduction in anxiety. MMSP has also been found to decrease dopamine release, which can lead to a reduction in reward-seeking behavior.
実験室実験の利点と制限
MMSP has a number of advantages for use in lab experiments. It is a highly specific compound that can be used to target specific neurotransmitter systems in the brain. It also has a high affinity for its target receptors, which makes it an effective tool for studying the function of these receptors. However, MMSP has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a relatively low potency, which can limit its effectiveness in certain experiments.
将来の方向性
There are a number of future directions for research on MMSP. One area of research could be the development of more potent and selective MMSP analogs that can be used to target specific neurotransmitter systems in the brain. Another area of research could be the investigation of the long-term effects of MMSP on neurotransmitter systems and behavior. Finally, MMSP could be studied in combination with other compounds to determine its potential for use in the treatment of neurological disorders.
合成法
The synthesis of MMSP involves the reaction of 3-methylcyclohexylamine with 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with piperazine to yield MMSP. The synthesis method has been optimized to produce high yields of MMSP with good purity.
科学的研究の応用
MMSP has been extensively studied for its potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. MMSP has also been shown to have an effect on the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
特性
製品名 |
1-(3-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine |
|---|---|
分子式 |
C18H28N2O2S |
分子量 |
336.5 g/mol |
IUPAC名 |
1-(3-methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H28N2O2S/c1-15-6-8-18(9-7-15)23(21,22)20-12-10-19(11-13-20)17-5-3-4-16(2)14-17/h6-9,16-17H,3-5,10-14H2,1-2H3 |
InChIキー |
GWKOSVNUWISQIM-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
正規SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)
![2-{4-[(4-Methylphenyl)sulfonyl]-1-piperazinyl}-2-oxoethyl 2-naphthyl ether](/img/structure/B248409.png)

![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)



![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![1-[(2-Naphthyloxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B248424.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)

![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)